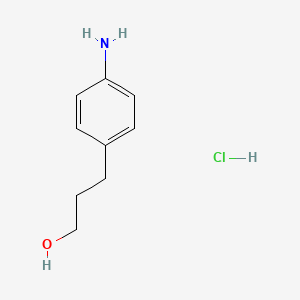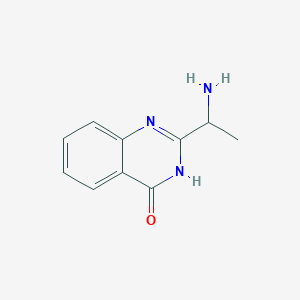
2-(Chloromethyl)-1-hydroxynaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Clorometil)-1-hidroxinaftaleno es un compuesto orgánico que pertenece a la clase de los naftalenos. Se caracteriza por la presencia de un grupo clorometil (-CH2Cl) y un grupo hidroxilo (-OH) unidos al anillo naftaleno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(Clorometil)-1-hidroxinaftaleno normalmente implica la clorometilación del 1-hidroxinaftaleno. Un método común es la reacción de clorometilación de Blanc, que utiliza formaldehído y ácido clorhídrico en presencia de un catalizador ácido de Lewis como el cloruro de zinc (ZnCl2). La reacción procede de la siguiente manera:
Reacción de clorometilación de Blanc:
Métodos de producción industrial
La producción industrial de 2-(Clorometil)-1-hidroxinaftaleno sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para asegurar un alto rendimiento y pureza del producto. Los reactores de flujo continuo y las técnicas avanzadas de purificación se emplean a menudo para mejorar la eficiencia del proceso.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(Clorometil)-1-hidroxinaftaleno experimenta diversas reacciones químicas, incluyendo:
Reacciones de sustitución: El grupo clorometil puede ser sustituido por nucleófilos como aminas, tioles y alcoholes.
Reacciones de oxidación: El grupo hidroxilo puede ser oxidado para formar las cetonas o aldehídos correspondientes.
Reacciones de reducción: El grupo clorometil puede ser reducido a un grupo metil.
Reactivos y condiciones comunes
-
Reacciones de sustitución
Reactivos: Nucleófilos como aminas, tioles y alcoholes.
Condiciones: Normalmente se llevan a cabo en disolventes polares como la dimetilformamida (DMF) o el dimetilsulfóxido (DMSO) a temperaturas elevadas.
-
Reacciones de oxidación
Reactivos: Agentes oxidantes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3).
Condiciones: Se llevan a cabo en condiciones ácidas o básicas dependiendo del agente oxidante utilizado.
-
Reacciones de reducción
Reactivos: Agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).
Condiciones: Normalmente se llevan a cabo en disolventes anhidros como el éter o el tetrahidrofurano (THF).
Principales productos formados
Reacciones de sustitución: Formación de naftalenos sustituidos.
Reacciones de oxidación: Formación de naftoquinonas o naftaldeídos.
Reacciones de reducción: Formación de naftalenos metil-sustituidos.
4. Aplicaciones en la investigación científica
2-(Clorometil)-1-hidroxinaftaleno tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de diversos compuestos orgánicos, incluyendo colorantes y pigmentos.
Biología: Se emplea en el estudio de reacciones catalizadas por enzimas y como sonda para investigar vías biológicas.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-1-hydroxynaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
El mecanismo de acción de 2-(Clorometil)-1-hidroxinaftaleno implica su interacción con los objetivos moleculares a través de sus grupos funcionales. El grupo clorometil puede experimentar reacciones de sustitución nucleofílica, permitiendo que el compuesto forme enlaces covalentes con sitios nucleofílicos en proteínas u otras biomoléculas. El grupo hidroxilo puede participar en enlaces de hidrógeno y otras interacciones, influyendo en la afinidad de unión y la especificidad del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
2-(Clorometil)piridina: Similar en estructura pero contiene un anillo de piridina en lugar de un anillo de naftaleno.
2-(Clorometil)cloruro de benzoílo: Contiene un grupo benzoílo en lugar de un grupo hidroxilo.
2-(Clorometil)ácido benzoico: Contiene un grupo carboxilo en lugar de un grupo hidroxilo.
Singularidad
2-(Clorometil)-1-hidroxinaftaleno es único debido a la presencia tanto de un grupo clorometil como de un grupo hidroxilo en el anillo naftaleno. Esta combinación de grupos funcionales permite una reactividad química diversa y posibles aplicaciones en diversos campos. El anillo de naftaleno proporciona una estructura rígida y plana, que puede influir en la interacción del compuesto con los objetivos biológicos y su estabilidad general.
Propiedades
IUPAC Name |
2-(chloromethyl)naphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-6,13H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASULFIBDRXKPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


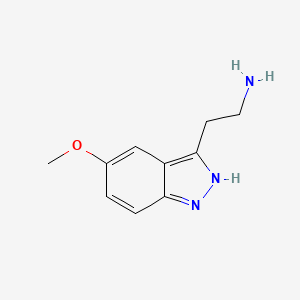
![4-Ethoxy-2-ethylbenzo[d]oxazole](/img/structure/B11905700.png)
![Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11905710.png)
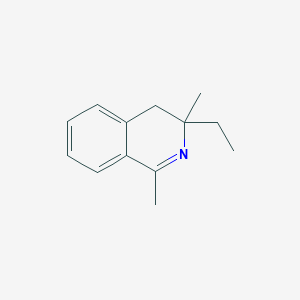


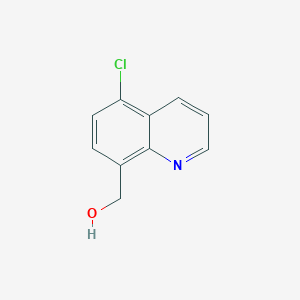

![(S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine](/img/structure/B11905762.png)
